REACTION_SMILES
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[CH2:2]1[CH:3]([NH:12][CH2:13][CH:14]([OH:15])[CH2:16][O:17][c:18]2[cH:19][cH:20][cH:21][c:22]3[c:23]2[CH2:24][CH:25]=[CH:26]3)[CH2:4][CH2:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]21.[CH3:27][CH2:28][OH:29].[ClH:1]>>[CH2:2]1[CH:3]([NH2:12])[CH2:4][CH2:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]21
|
Name
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NC1CCc2ccccc2C1
|
Type
|
product
|
Smiles
|
NC1CCc2ccccc2C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:2]1[CH:3]([NH:12][CH2:13][CH:14]([OH:15])[CH2:16][O:17][c:18]2[cH:19][cH:20][cH:21][c:22]3[c:23]2[CH2:24][CH:25]=[CH:26]3)[CH2:4][CH2:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]21.[CH3:27][CH2:28][OH:29].[ClH:1]>>[CH2:2]1[CH:3]([NH2:12])[CH2:4][CH2:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]21
|
Name
|
NC1CCc2ccccc2C1
|
Type
|
product
|
Smiles
|
NC1CCc2ccccc2C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |